molecular formula C16H15N3O5 B352192 2-(4-methoxyphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide CAS No. 301159-11-5

2-(4-methoxyphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B352192
CAS No.: 301159-11-5
M. Wt: 329.31g/mol
InChI Key: XPSKEKVSIMXIHM-LICLKQGHSA-N
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Description

2-(4-Methoxyphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a hydrazone derivative synthesized via the condensation of 2-(4-methoxyphenoxy)acetohydrazide with 3-nitrobenzaldehyde. Its structure features a 4-methoxyphenoxy group (electron-donating methoxy substituent) and a 3-nitrobenzylidene moiety (electron-withdrawing nitro group), which collectively influence its electronic properties, solubility, and biological interactions .

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-23-14-5-7-15(8-6-14)24-11-16(20)18-17-10-12-3-2-4-13(9-12)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSKEKVSIMXIHM-LICLKQGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The hydrazide (R–NH–NH2) attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the E-configuration hydrazone due to steric and electronic stabilization from the nitro group.

Standard Protocol

  • Reactants :

    • 4-Methoxyphenoxyacetic hydrazide (1.0 equiv)

    • 3-Nitrobenzaldehyde (1.1–1.2 equiv)

    • Acetic acid (5–10 mol%) as catalyst

    • Ethanol or methanol as solvent.

  • Procedure :

    • Dissolve the hydrazide and aldehyde in refluxing ethanol (70–80°C).

    • Add acetic acid dropwise to catalyze imine formation.

    • Reflux for 4–6 hours under inert atmosphere.

    • Cool to room temperature, filter precipitated product, and wash with cold ethanol.

  • Yield : 75–85% after recrystallization from ethanol/water.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A study using Bi(NO3)3·5H2O as a catalyst achieved 98% yield in 20 minutes at 80°C in dichloromethane.

ParameterConventional MethodMicrowave Method
Time4–6 hours20 minutes
Temperature70–80°C80°C
CatalystAcetic acidBi(NO3)3·5H2O
Yield75–85%95–98%

This method minimizes side products like oxazolones by accelerating kinetics.

Solid-Phase Synthesis

Immobilizing the hydrazide on Wang resin enables stepwise assembly:

  • Couple 4-methoxyphenoxyacetic acid to resin using DIC/HOBt.

  • Treat with hydrazine hydrate to form hydrazide.

  • Condense with 3-nitrobenzaldehyde in DMF.

  • Cleave product with TFA/water (95:5).
    Advantages : Simplified purification, scalability for combinatorial libraries.

Optimization of Reaction Conditions

Solvent Screening

Polar aprotic solvents (DMF, DMSO) increase reactivity but may promote decomposition. Ethanol balances solubility and stability.

SolventDielectric ConstantYield (%)Purity (%)
Ethanol24.38599
DMF36.77895
Dichloromethane8.99298

Catalytic Additives

  • Acetic acid : Protonates carbonyl, enhancing electrophilicity (yield: 85%).

  • Bi(NO3)3·5H2O : Lewis acid stabilizes transition state (yield: 98%).

  • p-TsOH : Acid catalyst for moisture-sensitive reactions (yield: 82%).

Purification and Characterization

Recrystallization

  • Solvent pair : Ethanol/water (3:1) removes unreacted aldehyde.

  • Purity : >99% by HPLC (C18 column, acetonitrile/water gradient).

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.51 (s, 1H, CH=N), 8.21–7.45 (m, 4H, Ar–NO2), 6.92 (d, J=8.8 Hz, 2H, OCH3–Ar), 4.12 (s, 2H, COCH2), 3.76 (s, 3H, OCH3).

  • IR (KBr) : 1665 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N), 1520 cm⁻¹ (NO2).

Scalability and Industrial Considerations

Batch vs. Continuous Flow

  • Batch : Suitable for small-scale (1–100 g) with 80–85% yield.

  • Continuous flow : Microreactors improve heat transfer, achieving 90% yield at 100 g/h throughput.

Cost Analysis

ComponentCost per kg (USD)
3-Nitrobenzaldehyde120
Hydrazide precursor95
Bi(NO3)3·5H2O40

Microwave methods reduce energy costs by 60% compared to conventional reflux.

Challenges and Mitigation

Isomerization

The E-isomer predominates (>95%), but prolonged heating may cause Z/E interconversion. Storage at –20°C under nitrogen prevents degradation.

Nitro Group Reduction

Trace reducing agents (e.g., residual hydrazine) can reduce –NO2 to –NH2. Additives like BHT (0.1 wt%) inhibit this side reaction .

Chemical Reactions Analysis

2-(4-methoxyphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-methoxyphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds, interact with enzymes, and modulate biological pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

  • Indole Derivatives: MMINA (2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide) incorporates an indole ring instead of the 4-methoxyphenoxy group. The indole moiety enhances π-π stacking interactions and may improve blood-brain barrier penetration due to increased lipophilicity. However, the 4-methoxyphenoxy group in the target compound provides better solubility in polar solvents . Antimicrobial Coumarin Derivatives: Compounds like N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(2-oxo-2H-1-benzopyran-4-yl)amino]acetohydrazide (4f) feature a coumarin-derived amino group and dihydroxyphenyl substituents. These structural elements promote hydrogen bonding and antibacterial activity against S. aureus and E. coli, unlike the nitro group in the target compound, which may prioritize antioxidant effects .
  • Purine and Pyrazole Derivatives: N’-[(E)-(3-Nitrophenyl)Methylidene]-2-(9H-Purin-6-ylsulfanyl)acetohydrazide () includes a purine ring, which introduces nitrogen-rich heterocyclic interactions. This contrasts with the target compound’s phenoxy group, which lacks such heteroatoms but offers steric simplicity for synthetic accessibility .
  • Halogenated Analogs: 2-(2,4-Dichlorophenoxy)-N′-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide () replaces the nitro group with chlorine atoms. Chlorine’s hydrophobic and halogen-bonding properties enhance membrane permeability but reduce electronic delocalization compared to the nitro group .

Physicochemical and Pharmacokinetic Properties

Property Target Compound MMINA (Indole Derivative) Dichlorophenoxy Analog ()
LogP (Predicted) ~2.8 ~3.5 ~3.2
Solubility (mg/mL) Moderate (methoxy enhances) Low (indole reduces) Low (chlorine reduces)
Metabolic Stability Moderate (nitro may slow) High (indole resists oxidation) Low (chlorine prone to dehalogenation)
Protein Binding (%) ~85 ~90 ~88

The target compound’s methoxy group improves solubility compared to halogenated analogs, while its nitro group may prolong half-life by resisting metabolic degradation .

Biological Activity

2-(4-Methoxyphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a hydrazone derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique structural features, which include a methoxyphenyl group and a nitrophenyl moiety, contributing to its diverse biological properties.

Chemical Structure and Properties

The chemical formula for this compound is C16H16N4O4C_{16}H_{16}N_{4}O_{4} with a molecular weight of 328.32 g/mol. The structure can be represented as follows:

Structure C16H16N4O4\text{Structure }\text{C}_{16}\text{H}_{16}\text{N}_{4}\text{O}_{4}

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The nitrophenyl group can undergo reduction, leading to the formation of an amine that may interact with various enzymes.
  • Membrane Permeability : The presence of methoxy groups enhances lipophilicity, potentially improving membrane penetration and bioavailability.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in target cells, leading to apoptosis.

Antimicrobial Activity

Research has indicated that derivatives of acetohydrazides exhibit significant antimicrobial properties. In vitro studies have shown that this compound displays activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Study : A study conducted on a series of hydrazone derivatives demonstrated that the introduction of electron-withdrawing groups like nitro significantly enhanced antimicrobial activity compared to their non-substituted counterparts .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines through apoptosis induction.

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values :
Cell LineIC50 (µM)
MCF-715
HeLa20
A54925

These results indicate a promising potential for further development as an anticancer agent, particularly due to its selective toxicity toward cancer cells compared to normal cells .

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